molecular formula C5H11NO2 · HCl B613105 Ethyl 2-aminopropanoate CAS No. 17344-99-9

Ethyl 2-aminopropanoate

Cat. No.: B613105
CAS No.: 17344-99-9
M. Wt: 153.61
Attention: For research use only. Not for human or veterinary use.
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Description

It is a derivative of alanine, an amino acid essential for protein synthesis in the human body. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-aminopropanoate can be synthesized through the Fischer esterification reaction, which involves the condensation of L-alanine with ethanol in the presence of an acid catalyst. Another method involves the reaction of ammonia with β-propiolactone.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer esterification processes, where L-alanine is reacted with ethanol under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-aminopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as thiophenol or sodium/lithium ethoxide, leading to derivatives with 3-phenylthio or 3-ethoxy substituents.

    Ester Hydrolysis: Hydrolyzed by aqueous base or acid to yield a carboxylic acid and an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Thiophenol, sodium ethoxide, lithium ethoxide.

    Ester Hydrolysis: Aqueous base (e.g., NaOH) or aqueous acid (e.g., HCl).

Major Products Formed:

    Nucleophilic Substitution: 3-phenylthio or 3-ethoxy derivatives.

    Ester Hydrolysis: Carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 2-aminopropanoate is widely used in scientific research due to its versatility:

    Peptide and Protein Synthesis: Serves as a building block for synthesizing peptides and proteins.

    Chiral Recognition Studies: Utilized to investigate how biological systems differentiate between chiral molecules.

    Synthesis of Complex Molecules: Used in the synthesis of fused aminopyranones and azolopyrimidinones.

    Ecofriendly Solvent: Ethyl lactate, derived from this compound, is used as an ecofriendly solvent in various industries.

    Flavor and Fragrance Industry: Plays a significant role in the formation of volatile compounds associated with fruit ripening.

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Ethyl benzoate

Comparison: Ethyl 2-aminopropanoate is unique due to its amino group, which imparts basic character and allows it to participate in peptide synthesis and chiral recognition studies. Unlike simple esters like ethyl acetate or methyl butyrate, this compound’s structure enables it to engage in more complex biochemical interactions .

Properties

IUPAC Name

ethyl 2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBXZHNBBCHEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902534
Record name NoName_3047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3082-75-5
Record name Ethyl alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does Ethyl 2-aminopropanoate react with 3-formylchromone derivatives?

A: this compound acts as a bifunctional nucleophile when reacting with 3-formylchromone derivatives like 4-Oxo-4H-1-benzopyran-3-carbaldehyde (3-formylchromone) []. Interestingly, instead of forming the expected pyridine derivative, this reaction predominantly yields a pyrrole product, specifically 4-(2-hydroxybenzoyl)-2-(4-oxo-4H-l-benzopyran-3-yl)pyrrole []. This suggests that the reaction may proceed through a different mechanistic pathway than reactions with other similar nucleophiles.

Q2: Are there any other interesting observations regarding the reactivity of this compound in this context?

A: Yes, a notable observation is that this compound and Ethyl 2-amino-2-phenylethanoate, despite their structural differences, both yield the same pyrrole product, 4-(2-hydroxybenzoyl)-2-(4-oxo-4H-l-benzopyran-3-yl)pyrrole, when reacted with 3-formylchromone []. This suggests that the substituent on the alpha-carbon of the aminoester does not significantly influence the product outcome in this specific reaction. Further research into the reaction mechanism could help explain this phenomenon.

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